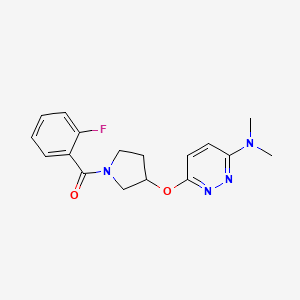

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone

描述

属性

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-21(2)15-7-8-16(20-19-15)24-12-9-10-22(11-12)17(23)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWJHPNMHYHEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone , also known as EVT-2868158, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.

Structural Overview

The compound features several key structural components:

| Component | Description |

|---|---|

| Pyridazine | A heterocyclic compound with potential anticancer properties |

| Pyrrolidine | Associated with neuroprotective effects |

| Dimethylamino Group | Enhances solubility and may influence biological interactions |

| 2-Fluorophenyl Group | Imparts specific electronic properties affecting receptor binding |

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, particularly receptors and enzymes. The pyridazine ring is known for its role in modulating enzymatic activity, while the dimethylamino group enhances the compound's solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit promising antitumor properties. For example, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

Antimicrobial Properties

In vitro tests have demonstrated that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activity. Compounds similar to EVT-2868158 have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

- Anticancer Studies : In a study involving pyridazine derivatives, it was found that compounds with similar structural features to EVT-2868158 inhibited the growth of cancer cells in vitro. The mechanism involved the suppression of tumor cell proliferation through apoptosis induction .

- Antimicrobial Efficacy : Another study highlighted the antibacterial effects of pyrrolidine-based compounds against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values indicating strong antibacterial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and pyrrolidine rings have been shown to significantly affect biological outcomes:

| Substituent Type | Effect on Activity |

|---|---|

| Dimethylamino | Increases solubility and receptor affinity |

| Fluoro Group | Modulates electronic properties enhancing binding |

| Alkyl Substituents | Can enhance or diminish antimicrobial activity |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and hypothesized physicochemical or biological properties.

Structural Analogues from Literature

2.1.1 (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone ()

- Molecular Formula : C₂₀H₂₁ClFN₅O₂

- Key Features: Heterocycle: Piperazine (six-membered ring with two nitrogen atoms) instead of pyrrolidine. Pyridazine Substituent: Propoxy group at position 6 (vs. dimethylamino in the target compound). Aryl Group: 2-Chloro-6-fluorophenyl methanone (additional chlorine enhances lipophilicity).

- Piperazine’s basic nitrogen may improve metabolic stability but reduce blood-brain barrier penetration .

2.1.2 (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone ()

- Molecular Formula : C₂₀H₂₃FN₂O

- Key Features :

- Heterocycle : 3,3-Dimethylpiperidine (bulky six-membered ring) vs. pyrrolidine.

- Aromatic Core : Pyridine (one nitrogen) instead of pyridazine (two nitrogens).

- Aryl Group : 3-Fluoro-4-methylphenyl (methyl increases steric hindrance).

- Hypothesized Properties :

Patent-Derived Analogues ()

- Example: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.

- Key Differences :

- Core : Pyrazolo[3,4-d]pyrimidine (dual heterocycle) vs. pyridazine.

- Substituent : Methanesulfonylphenyl (electron-withdrawing group) enhances metabolic stability.

- Implications :

Data Table: Comparative Analysis

Research Findings and Implications

Heterocycle Impact :

- Pyrrolidine (five-membered) in the target compound likely improves tissue penetration compared to bulkier piperidine/piperazine analogues .

- Piperazine’s basic nitrogen in ’s compound may enhance solubility at physiological pH but increase metabolic oxidation risk.

Substituent Effects: The dimethylamino group on pyridazine in the target compound contributes to polarity (lower logP), favoring aqueous solubility and oral bioavailability.

Aryl Group Variations :

- 2-Fluorophenyl in the target compound balances electronic effects (fluorine’s electronegativity) and steric profile, optimizing receptor binding.

- 3-Fluoro-4-methylphenyl () introduces steric hindrance, which could disrupt binding to flat enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。